molecular formula C17H18N2O B3846470 1-(4-Naphthalen-2-yloxybutyl)imidazole

1-(4-Naphthalen-2-yloxybutyl)imidazole

Cat. No.: B3846470
M. Wt: 266.34 g/mol
InChI Key: YHCJQJXSZWDJFO-UHFFFAOYSA-N
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Description

1-(4-Naphthalen-2-yloxybutyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features a naphthalene moiety attached to the imidazole ring via a butyl ether linkage. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Naphthalen-2-yloxybutyl)imidazole typically involves the following steps:

    Formation of the Naphthalen-2-yloxybutyl Intermediate: This step involves the reaction of naphthol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(naphthalen-2-yloxy)butane.

    Cyclization to Form Imidazole: The intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Naphthalen-2-yloxybutyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituents introduced.

Scientific Research Applications

1-(4-Naphthalen-2-yloxybutyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Naphthalen-2-yloxybutyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the naphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenoxybutyl)imidazole: Similar structure with a phenyl group instead of a naphthalene moiety.

    1-(4-Benzyloxybutyl)imidazole: Contains a benzyl group instead of a naphthalene moiety.

    1-(4-Methoxybutyl)imidazole: Features a methoxy group instead of a naphthalene moiety.

Uniqueness

1-(4-Naphthalen-2-yloxybutyl)imidazole is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-naphthalen-2-yloxybutyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-6-16-13-17(8-7-15(16)5-1)20-12-4-3-10-19-11-9-18-14-19/h1-2,5-9,11,13-14H,3-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCJQJXSZWDJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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